molecular formula C8H7BrO2 B1266670 6-Bromo-1,4-benzodioxane CAS No. 52287-51-1

6-Bromo-1,4-benzodioxane

Cat. No.: B1266670
CAS No.: 52287-51-1
M. Wt: 215.04 g/mol
InChI Key: LFCURAJBHDNUNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound is an aryl halide . Aryl halides are often used in organic chemistry as intermediates in the synthesis of various other compounds. They can participate in various types of reactions, including substitution and coupling reactions, which can lead to a wide range of products.

Mode of Action

6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester .

Biochemical Pathways

It’s known that this compound may be used as a starting reagent in the synthesis of chiral diphosphines (synphos and difluorphos) . Diphosphines are important ligands in the field of homogeneous catalysis.

Pharmacokinetics

The compound has a boiling point of 259-260 °c (lit) and a density of 1598 g/mL at 25 °C (lit) . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of chiral diphosphines suggests it can contribute to the formation of complex structures .

Biochemical Analysis

Biochemical Properties

6-Bromo-1,4-benzodioxane plays a role in various biochemical reactions due to its reactivity as an aryl halide. It undergoes alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the electrophilic bromine atom, which can participate in substitution reactions with nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound has a boiling point of 259-260°C and a density of 1.598 g/mL at 25°C . Its stability under various conditions can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding the temporal effects of this compound is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound may cause toxic effects, including skin and respiratory irritation . Determining the threshold effects and safe dosage levels is essential for its use in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its transformation into various metabolites. The compound undergoes alkoxycarbonylation reactions, which are catalyzed by enzymes and require cofactors such as sodium tert-butoxide and carbon monoxide . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane through a bromination reaction. The process involves the use of bromine in acetic acid as the brominating agent . The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the bromination of 1,4-benzodioxane using bromine in acetic acid is a scalable method that can be adapted for larger-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.

Major Products:

Comparison with Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 4-Bromo-1,2-diaminobenzene
  • 1,3-Benzodioxole

Comparison: 6-Bromo-1,4-benzodioxane is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which has a different substitution pattern, this compound exhibits distinct reactivity in substitution and alkoxycarbonylation reactions .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCURAJBHDNUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200310
Record name 6-Bromo-2,3-dihydro-1,4-benzodioxin
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52287-51-1
Record name 6-Bromo-1,4-benzodioxane
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Record name 6-Bromo-1,4-benzodioxane
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Record name 6-Bromo-2,3-dihydro-1,4-benzodioxin
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Record name 6-bromo-2,3-dihydro-1,4-benzodioxin
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Record name 6-BROMO-1,4-BENZODIOXANE
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Synthesis routes and methods I

Procedure details

35 g of 1,4-benzodioxane and 200 ml of anhydrous dimethylformamide are placed under argon at 0° C. 54.9 g of N-bromosuccinimide are then added in portions. After it has returned gradually to room temperature, the reaction mixture is stirred for 24 hours. The solvents are evaporated off under reduced pressure and the white solid obtained is washed with dichloromethane. The filtrate is treated with 50 ml of saturated aqueous sodium sulfate solution, washed with 50 ml of saturated aqueous sodium chloride solution and dried over magnesium sulfate. After evaporation of the solvents under reduced pressure, a yellow oil is obtained (quantitative yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1,4-benzodioxane (5.0 g) and sodium carbonate (5.9 g) in hexane (100 ml) was added dropwise at room temperature a solution of bromine (1.9 ml) in hexane (20 ml) for 1 hour and the mixture was stirred for 1 hour. To the mixture was added an aqueous solution of sodium thiosulfate, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give orange oil of 6-bromo-2,3-dihydro-1,4-benzodioxine (7.48 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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